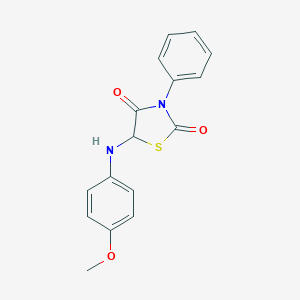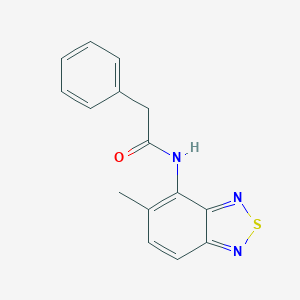
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an anti-parasitic drug for over 40 years. It was first synthesized in the 1960s and has since been used to treat Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. In recent years, Nifurtimox has also been found to have potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids. In cancer cells, 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been shown to induce the production of ROS, leading to oxidative stress and ultimately, apoptosis.
Biochemical and physiological effects
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria and fungi. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. It has also been extensively studied, so there is a large body of literature on its properties and potential applications. However, one limitation is that it can be toxic to cells at high concentrations, so care must be taken when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of new analogs of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide that may have improved anti-cancer properties. Another area of interest is the study of the mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, particularly its effects on ROS production and oxidative stress. Finally, there is potential for the use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in combination with other anti-cancer drugs to improve their efficacy.
Métodos De Síntesis
The synthesis of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves the reaction of 2-methylpyridine with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-nitro-2-furaldehyde in the presence of a base, such as triethylamine, to form 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been extensively studied for its anti-parasitic properties and has been used to treat Chagas disease in many countries. In recent years, there has been increasing interest in the potential use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in cancer therapy. Studies have shown that 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C11H9N3O4 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-4-5-10(18-9)14(16)17)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15) |
Clave InChI |
RRUCAAUZCDYXHK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)